Trimethylolpropane triacrylate

Vat Polymerization Additive Manufacturing Mechanical Properties

Trimethylolpropane triacrylate (TMPTA, CAS 15625-89-5) is an aliphatic trifunctional acrylate monomer characterized by low viscosity and excellent crosslinking reactivity. As a reactive diluent in ultraviolet (UV) and electron beam (EB) curable formulations, TMPTA imparts high crosslink density, fast cure speed, and hardness to cured polymer networks.

Molecular Formula C15H20O6
Molecular Weight 296.31 g/mol
CAS No. 15625-89-5
Cat. No. B099715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylolpropane triacrylate
CAS15625-89-5
SynonymsTMPTA
trimethylol propane triacrylate
trimethylolpropane triacrylate
Molecular FormulaC15H20O6
Molecular Weight296.31 g/mol
Structural Identifiers
SMILESCCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
InChIInChI=1S/C15H20O6/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3/h5-7H,1-3,8-11H2,4H3
InChIKeyDAKWPKUUDNSNPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in wate

Trimethylolpropane Triacrylate (TMPTA) Procurement: High Crosslink Density Trifunctional Monomer for UV/EB Curing


Trimethylolpropane triacrylate (TMPTA, CAS 15625-89-5) is an aliphatic trifunctional acrylate monomer characterized by low viscosity and excellent crosslinking reactivity . As a reactive diluent in ultraviolet (UV) and electron beam (EB) curable formulations, TMPTA imparts high crosslink density, fast cure speed, and hardness to cured polymer networks . Its trifunctional structure provides three acrylic double bonds per molecule, enabling the formation of dense, three-dimensional thermoset architectures upon radical polymerization .

Why Generic Substitution Fails for Trimethylolpropane Triacrylate (TMPTA) in UV/EB Cured Applications


Trifunctional acrylate monomers are not freely interchangeable. Alkoxylated variants such as ethoxylated (TMPEOTA) or propoxylated triacrylates introduce flexible chain segments that, while reducing volume shrinkage, systematically degrade tensile properties and elastic modulus relative to the unmodified TMPTA core [1]. Similarly, methacrylate analogs (e.g., TMPTMA) exhibit lower polymerization rates due to the stabilizing α-methyl group and produce different failure modes in bonded assemblies [2]. Even triacrylates with similar nominal functionality, such as pentaerythritol triacrylate (PETA), display divergent curing behavior and property development in pigmented systems [3]. These structurally governed performance differences dictate that formulators cannot assume equivalent outcomes when substituting among tri- and tetra-functional monomers.

Trimethylolpropane Triacrylate (TMPTA) Quantitative Differentiation Evidence Guide


TMPTA Delivers 35% Higher Elastic Modulus than Flexible-Chain Triacrylates in Vat Polymerization

In vat polymerization (SLA/DLP) resins formulated with 20 wt% triacrylate monomer, TMPTA-based resins exhibited significantly higher tensile properties compared to ethoxylated and propoxylated triacrylate variants. The elastic modulus of VP resins prepared with flexible-chain triacrylates deteriorated by up to 35% relative to TMPTA [1]. Reactivity, measured by photopolymerization rate, showed no significant difference across triacrylate types [1].

Vat Polymerization Additive Manufacturing Mechanical Properties

TMPTA Achieves Higher Gel Fraction than Ethoxylated TMPEOTA in UV-Cured Pressure-Sensitive Adhesives

In UV-curable semi-interpenetrating polymer network (semi-IPN) acrylic PSAs, TMPTA-containing blends consistently yielded higher gel fractions than formulations using trimethylolpropane ethoxylated (6) triacrylate (TMPEOTA) [1]. The higher gel fraction is attributed to TMPTA's faster curing rate, which drives more complete network formation prior to vitrification. Additionally, TMPTA blends showed no variation in gel fraction with increasing acrylic acid concentration, indicating robust formulation latitude [1].

Pressure-Sensitive Adhesives UV Curing Crosslink Density

TMPTA Yields 93.2 MPa Flexural Strength at 20 wt% Loading in Acrylic Resin vs. Declining Performance of TMPTMA

When doped into chemically polymerized PMMA-based acrylic resin at varying concentrations (10–50 wt%), TMPTA achieved a peak flexural strength (FS) of 93.2 ± 4.2 MPa at 20 wt% loading [1]. In marked contrast, the methacrylate analog trimethylolpropane trimethacrylate (TMPTMA) exhibited a monotonic decrease in flexural strength as doping ratio increased [1]. For shear bond strength (SBS) to CAD/CAM PMMA disks, TMPTA maintained nearly constant values (7.0–8.2 MPa) across all doping levels, whereas TMPTMA showed inconsistent, bimodal performance with peaks at 10 wt% (7.2 ± 2.6 MPa) and 40 wt% (6.5 ± 2.3 MPa) [1]. Failure mode analysis further distinguished the two: TMPTMA failed predominantly adhesively, while TMPTA and A-DPH promoted cohesive or mixed failures indicative of superior interfacial bonding [1].

Dental Materials Acrylic Resins Flexural Properties

TMPTA Exhibits Superior Pigmented System Curing Robustness vs. PETA with Less TiO₂ Interference

In a comparative study of tri- and tetra-functional acrylate monomers used as reactive diluents in pigmented UV-curable epoxy acrylate coatings, TMPTA demonstrated greater resistance to curing inhibition by titanium dioxide (TiO₂) pigment particles than pentaerythritol triacrylate (PETA) [1]. While ultimate conversion values for non-pigmented PETA and TMPTA formulations were nearly equivalent, the interference effect of TiO₂ particles on the curing of PETA formulations was found to be more considerable [1]. The glass transition temperature (Tg) and storage modulus of non-pigmented PETA, TMPTA, and pentaerythritol tetraacrylate (PE4TA) formulations were almost identical and higher than that for ditrimethylolpropane tetraacrylate (DiTMP4TA) formulations [1].

UV-Curable Coatings Pigmented Systems Curing Kinetics

TMPTA Increases Glass Transition Temperature and Indentation Hardness Relative to Di- and Lower-Functionality Diluents

In a mixture experimental design study of UV-cured epoxy acrylate resins formulated with TMPTA, tripropylene glycol diacrylate (TPGDA), and 1,6-hexanediol diacrylate (HDDA), the glass transition temperature (Tg) and indentation hardness of the cured films increased directly with increasing TMPTA concentration [1]. At a fixed 20% diluent level in polyurethane anionomer acrylates, tensile strength and hard segment glass transition (T-gh) increased in the order: no diluent < TPGDA < TMPTA < N-vinylpyrrolidone (NVP), while tensile modulus followed: no diluent < TPGDA < TMPTA ≈ NVP [2]. The rubbery plateau modulus (E′N), a measure of crosslink density, increased in the order: no diluent < TPGDA < TMPTA [2].

Epoxy Acrylate Hardness Glass Transition

Crosslinking Efficiency Hierarchy: PETA > PET4A > TMPTA in Gamma-Irradiated Biodegradable Networks

In gamma-irradiated biodegradable poly(L-lactide-co-ε-caprolactone) networks formulated for ureteral stent applications, the crosslinking efficiency of three multifunctional monomers was evaluated at a standard sterilization dose [1]. The crosslinking efficiency decreased in the order: pentaerythritol triacrylate (PETA) > pentaerythritol tetraacrylate (PET4A) > trimethylolpropane triacrylate (TMPTA) [1]. This ranking reflects the influence of monomer architecture and acrylate group density on radiation-induced network formation efficiency.

Biomaterials Gamma Irradiation Crosslinking Efficiency

Trimethylolpropane Triacrylate (TMPTA): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


High-Stiffness Vat Polymerization (SLA/DLP) 3D Printing Resins

Formulators requiring maximum elastic modulus in photopolymer 3D printing should select TMPTA over ethoxylated or propoxylated triacrylate alternatives. As demonstrated by Kılıç and Camadanlı, flexible-chain triacrylates reduce elastic modulus by up to 35% relative to TMPTA at 20 wt% loading [1]. This stiffness advantage makes TMPTA the preferred choice for functional prototyping, dental model production, and precision tooling where dimensional accuracy under load is critical [1].

Pigmented UV-Curable Industrial Coatings (Automotive, Wood, Metal)

In opaque, TiO₂-pigmented UV coating systems, TMPTA provides superior curing robustness compared to PETA. Kardar et al. established that the interference effect of TiO₂ particles on cure conversion is more pronounced in PETA formulations than in TMPTA [2]. Procurement of TMPTA for pigmented coating applications reduces the risk of incomplete through-cure, surface tackiness, and compromised mechanical integrity in high-opacity film builds [2].

High-Cohesion UV-Curable Pressure-Sensitive Adhesives (PSAs)

For semi-IPN acrylic PSAs where cohesive strength and solvent resistance are paramount, TMPTA outperforms ethoxylated TMPEOTA in gel fraction development [3]. The faster curing rate of TMPTA drives more complete network formation, yielding higher crosslink density that translates to improved high-temperature holding power and resistance to adhesive failure. Additionally, TMPTA's formulation robustness—evidenced by consistent gel fraction across varying acrylic acid concentrations—provides greater latitude in PSA formulation optimization [3].

Dental and Biomedical Acrylic Resins Requiring Optimized Flexural Strength

In chemically polymerized PMMA-based acrylic systems for dental applications, TMPTA doping at 20 wt% yields peak flexural strength of 93.2 ± 4.2 MPa—a performance window not achievable with TMPTMA, which shows declining strength with increasing concentration [4]. Furthermore, TMPTA promotes cohesive failure modes at bonded interfaces, whereas TMPTMA fails predominantly adhesively, indicating inferior interfacial adhesion [4]. For dental reline materials, provisional restorations, and biomedical acrylic devices, TMPTA offers quantifiably superior mechanical and bonding performance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethylolpropane triacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.